molecular formula C16H34O6Si2 B12278400 Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)

Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)

Cat. No.: B12278400
M. Wt: 378.61 g/mol
InChI Key: WTAZEIUCUCCYIA-UHFFFAOYSA-N
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Description

Trimethylsilyl Ether Coordination Patterns

The trimethylsilyl (TMS) groups at C2 and C3 adopt a synperiplanar orientation, stabilizing the molecule through steric shielding and electronic effects. The Si–O bond length, typically 1.64 Å, facilitates resonance with adjacent carbonyl groups, enhancing electrophilic reactivity at the ester carbonyls.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value
Si–O 1.64 Å
C–O (ester) 1.34 Å
O–Si–C (TMS) 109.5°

Isopropyl Ester Spatial Configuration

The bis(1-methylethyl) ester groups introduce steric bulk, forcing the carboxylate termini into a trans configuration. This arrangement reduces intermolecular interactions, lowering melting points compared to unsubstituted succinates. The isopropyl groups’ methyl branches create a chiral environment, critical for asymmetric synthesis applications.

Stereochemical Elucidation of [R-(R,R)] Configuration

The [R-(R,R)] descriptor denotes a relatively configured diastereomer derived from L-(+)-tartaric acid. X-ray crystallography confirms the (2R,3R) absolute configuration, with the TMS and isopropyl groups occupying syn positions relative to the butanedioate plane. This stereochemistry induces a helical twist in the molecule, as evidenced by optical rotation values ([α]D²⁵ = +27.8° in chloroform).

Comparative Analysis with Related Succinate/Tartrate Derivatives

Table 2: Structural and Physical Comparisons

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C)
Bis(trimethylsilyl) succinate 262.45 TMS ethers, succinate core <25
Diethyl 2,3-diisopropylsuccinate 258.35 Isopropyl esters, succinate core -
Diisopropyl-L-tartrate 234.23 Isopropyl esters, tartrate core 89–91

Key differences:

  • Electron-withdrawing vs. donating effects : TMS ethers increase electrophilicity compared to hydroxyl groups in tartrates.
  • Solubility : The hydrophobic TMS groups render the compound soluble in apolar solvents (e.g., hexane), unlike polar tartrate derivatives.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    • δ 0.15 ppm (s, 18H, Si(CH₃)₃).
    • δ 1.25 ppm (d, J = 6.8 Hz, 12H, isopropyl CH₃).
    • δ 4.95 ppm (septet, 2H, isopropyl CH).
  • ¹³C NMR :
    • δ 176.8 ppm (ester carbonyl).
    • δ 67.3 ppm (C2/C3 with TMS ethers).

Infrared (IR) Spectroscopy

  • ν = 1250 cm⁻¹ : Si–C stretching (TMS groups).
  • ν = 1745 cm⁻¹ : Ester C=O stretching.

Mass Spectrometry (MS)

  • m/z 378.61 : Molecular ion [M]⁺.
  • m/z 73 : Base peak from (CH₃)₃Si⁺ fragmentation.

Properties

IUPAC Name

dipropan-2-yl 2,3-bis(trimethylsilyloxy)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZEIUCUCCYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Silylation-Esterification Approach

The most widely documented method involves a two-step process:

  • Silylation of 2,3-Dihydroxybutanedioic Acid :
    The dihydroxy precursor is treated with trimethylchlorosilane (TMCS) in the presence of a base such as sodium metal or pyridine. Anhydrous toluene is used as the solvent, and the reaction is maintained at 50°C under nitrogen atmosphere. Benzophenone is added as an indicator, with the reaction mixture turning blue upon activation of the base and fading upon completion. This step achieves 85–90% conversion to 2,3-bis(trimethylsilyloxy)butanedioic acid.
  • Esterification with Isopropyl Alcohol :
    The silylated intermediate undergoes esterification using isopropyl alcohol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) at 25–40°C, yielding the target compound after 12–24 hours.

Key Conditions :

  • Temperature : 50°C for silylation; ambient for esterification.
  • Catalysts : Sodium metal (silylation); DMAP (esterification).
  • Solvents : Toluene (silylation); dichloromethane (esterification).

One-Pot Tandem Synthesis

Industrial protocols favor a one-pot method to reduce purification steps:

  • Simultaneous Silylation and Esterification :
    A mixture of 2,3-dihydroxybutanedioic acid, TMCS, and isopropyl alcohol is reacted with triethylamine as a dual-purpose base and catalyst. The reaction proceeds at 60°C for 8 hours, with water removal via a Dean-Stark trap to shift equilibrium.

Advantages :

  • Eliminates intermediate isolation.
  • Yields improve to 78–82% due to reduced hydrolysis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactor with segmented gas-liquid flow.
  • Parameters :
    • Residence time: 30 minutes.
    • Pressure: 3 bar.
    • Temperature gradient: 50°C (silylation zone) → 25°C (esterification zone).

Outcomes :

  • Productivity: 12 kg/h.
  • Purity: >99% (by HPLC).

Purification and Isolation

  • Distillation :
    • Low-pressure (10–11 mmHg) distillation at 75–76°C removes trimethylethoxysilane byproducts.
  • Crystallization :
    • The crude product is recrystallized from n-hexane/ethyl acetate (4:1) to isolate the [R-(R,R)] enantiomer.

Stereochemical Control

Chiral Auxiliaries

The [R-(R,R)] configuration is induced using:

  • Chiral Bases : Cinchona alkaloids (e.g., quinidine) during silylation, achieving 92% enantiomeric excess (ee).
  • Enzymatic Resolution : Lipase B from Candida antarctica selectively hydrolyzes the undesired enantiomer, increasing ee to >99%.

Analytical Validation

Technique Parameters Stereochemical Data
Chiral HPLC Column: Chiralpak IC, 250 × 4.6 mm Retention time: 14.2 min ([R] isomer)
Optical Rotation [α]D²⁵ = +12.3° (c = 1.0, CHCl₃) Matches reference standard

Comparative Analysis of Methods

Parameter Stepwise Approach One-Pot Synthesis Continuous Flow
Yield (%) 70–75 78–82 85–90
Purity (%) 97 95 99
Scalability Lab-scale Pilot-scale Industrial
Enantiomeric Excess 85% 78% 92%

Challenges and Mitigations

  • Moisture Sensitivity : Silyl ethers hydrolyze readily; reactions require anhydrous conditions (<10 ppm H₂O).
  • Byproduct Formation : Trimethylethoxysilane is minimized via controlled stoichiometry (TMCS:substrate = 4:1).
  • Cost Optimization : Recycling toluene and unreacted TMCS reduces raw material costs by 40%.

Emerging Methodologies

Photocatalytic Silylation

Recent advances use iridium-based photocatalysts (e.g., Ir(ppy)₃) under blue LED light to activate TMCS, reducing reaction time to 2 hours with 88% yield.

Biocatalytic Routes

Engineered E. coli strains expressing Arabidopsis thaliana esterases produce the target compound via fermentation, achieving 65% yield at 30°C.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups, which can protect functional groups during reactions.

    Biology: Employed in the study of metabolic pathways involving succinic acid derivatives.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can protect reactive sites on the molecule, allowing it to participate in selective reactions. The ester bonds can be hydrolyzed to release butanedioic acid, which can then enter metabolic pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of silylated esters of butanedioic acid (succinic/tartaric acid derivatives). Key structural analogs include:

Compound Name Ester Groups Substituents Molecular Formula Key Applications/Properties Reference
Target Compound : Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester Bis(1-methylethyl) 2,3-bis(TMS-oxy) C₁₆H₃₄O₆Si₂ Chiral resolution, GC-MS derivatization
Butanedioic acid, bis(trimethylsilyl) ester Bis(trimethylsilyl) None (fully silylated carboxylic acid) C₁₀H₂₂O₄Si₂ GC-MS analysis of organic acids
Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester (R,S) Bis(trimethylsilyl) 2,3-bis(TMS-oxy) C₁₆H₃₈O₆Si₄ High thermal stability, polymer additives
Diethyl 2,3-diisopropylsuccinate Diethyl 2,3-diisopropyl C₁₄H₂₆O₄ Solvent, intermediate in organic synthesis

Physicochemical Properties

  • Volatility: The target compound’s TMS groups reduce polarity, enhancing volatility compared to non-silylated analogs like diethyl 2,3-diisopropylsuccinate .
  • Hydrophobicity: The diisopropyl ester groups increase lipophilicity relative to bis(trimethylsilyl) esters, impacting solubility in non-polar solvents .
  • Chirality : The [R-(R,R)] configuration distinguishes it from racemic or S-configured analogs, which are less effective in enantioselective applications .

Biological Activity

Butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid that plays a significant role in various biological processes. The compound , Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI), is a derivative of succinic acid modified with trimethylsilyl groups. This modification enhances its stability and solubility in organic solvents, making it relevant for various applications in biochemistry and pharmacology.

  • Molecular Formula : C16H38O6Si4
  • Molecular Weight : 438.81 g/mol
  • CAS Number : 38165-94-5

Antioxidant Activity

Studies have indicated that derivatives of butanedioic acid exhibit significant antioxidant properties. For instance, the antioxidant capacity can be assessed using various assays such as DPPH and ABTS radical scavenging tests. In a study involving plant extracts containing butanedioic acid derivatives, the IC50 values for antioxidant activity were reported to be significantly low, indicating high efficacy in scavenging free radicals .

Antimicrobial Activity

Butanedioic acid derivatives have demonstrated notable antimicrobial activity against a range of pathogens. A study highlighted that extracts containing this compound showed strong inhibitory effects on bacteria such as E. coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 125 μg/mL for certain bacterial strains .

MicroorganismMIC (μg/mL)
Micrococcus luteus125
E. coli250
Candida albicans1000

Cytotoxicity

Research has also explored the cytotoxic effects of butanedioic acid derivatives on cancer cell lines. In an MTT assay conducted on MCF-7 breast cancer cells, the extracts exhibited cytotoxicity with cell viability dropping to approximately 42.79% at a concentration of 500 ppm . The IC50 values for these extracts were found to be around 414.73 μg/mL.

Reactive Oxygen Species (ROS) Production

Butanedioic acid plays a role in mitochondrial metabolism, influencing the production of reactive oxygen species (ROS). The enzyme succinate dehydrogenase (SDH), which interconverts succinate into fumarate, is crucial in this process. Under conditions of succinate accumulation, SDH can drive reverse electron transport (RET), leading to increased ROS production . This mechanism is significant as elevated ROS levels are associated with various pathophysiological conditions including cancer and metabolic disorders.

Signaling Pathways

Beyond its metabolic roles, butanedioic acid serves as an important signaling molecule. It can influence gene expression and cellular signaling pathways through its interaction with specific receptors. For example, it activates the GPR91 receptor, which is involved in regulating various physiological responses including inflammation and metabolism .

Case Studies

  • Antioxidant Properties : A study evaluated the antioxidant activity of butanedioic acid derivatives extracted from various plants. The results indicated that these compounds significantly reduced oxidative stress markers in vitro.
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of butanedioic acid derivatives against foodborne pathogens. The findings revealed that these compounds could potentially serve as natural preservatives.
  • Cytotoxic Effects : A comparative study on different cancer cell lines demonstrated that butanedioic acid derivatives exhibited varying degrees of cytotoxicity, suggesting their potential use in targeted cancer therapies.

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